molecular formula C19H21NO3S B2536814 Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034408-12-1

Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2536814
CAS No.: 2034408-12-1
M. Wt: 343.44
InChI Key: WWDWLERDDOAFPM-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a high-purity chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This complex molecule is built around a pyrrolidine ring, a privileged structure in drug discovery known for its conformational flexibility and ability to improve solubility and bioavailability. The naphthalene moiety, a bulky aromatic system, is a key feature in many compounds that interact with biological targets through pi-pi stacking interactions . The critical thioacetate linker provides a potential point for further chemical modification, making this compound a versatile and valuable synthetic intermediate for constructing more complex molecules. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules. Its structure suggests potential for application in developing protease inhibitors, given that similar pyrrolidine-based scaffolds are being actively investigated as inhibitors for enzymes like cruzain in Chagas disease drug discovery . The naphthalene group also indicates potential for research into anticancer agents, as this structural motif is present in compounds that induce cell death . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-[1-(2-naphthalen-1-ylacetyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-23-19(22)13-24-16-9-10-20(12-16)18(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWLERDDOAFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The synthesis begins with a pyrrolidine scaffold, which serves as the central nitrogen-containing heterocycle. Key modifications include:

  • N-Acylation : The pyrrolidine nitrogen is acylated with 2-(naphthalen-1-yl)acetyl chloride under basic conditions. This step typically employs dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine (TEA) or potassium carbonate (K₂CO₃) as bases. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the acyl chloride, forming the amide bond.
  • Thioether Formation : A thiol group at the 3-position of pyrrolidine reacts with methyl chloroacetate in a nucleophilic substitution (Sₙ2) reaction. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to enhance reactivity in polar aprotic solvents like DMF.

Stepwise Experimental Procedures

Preparation of 1-(2-(Naphthalen-1-yl)acetyl)pyrrolidine-3-thiol

Step 1 : N-Acylation of Pyrrolidine

  • Dissolve pyrrolidine (1.0 equiv) in anhydrous DCM under nitrogen.
  • Add 2-(naphthalen-1-yl)acetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature, then wash with saturated NaHCO₃.
  • Dry over Na₂SO₄ and concentrate to obtain 1-(2-(naphthalen-1-yl)acetyl)pyrrolidine.

Structural Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15–7.45 (m, 7H, naphthalene), 4.23 (s, 2H, COOCH₃), 3.72–3.55 (m, 1H, pyrrolidine-S-CH₂), 3.44 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 344.1 [M+H]⁺ (calculated for C₁₉H₂₁NO₃S: 343.4).

Crystallographic Data (if applicable)

While no crystal structure is reported for this specific compound, analogous structures (e.g., methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) crystallize in triclinic systems with unit cell parameters a = 11.5820 Å, b = 12.0492 Å, c = 14.3048 Å. Hydrogen-bonding interactions between the thioether sulfur and adjacent carbonyl groups stabilize the molecular conformation.

Challenges and Mitigation Strategies

Steric Hindrance in N-Acylation

The bulky naphthalene group impedes acylation at the pyrrolidine nitrogen. To address this:

  • Use excess acyl chloride (1.5 equiv) and prolonged reaction times (24–48 hours).
  • Employ high-boiling solvents like toluene to facilitate reflux conditions.

Thioether Oxidation

The thioether moiety is susceptible to oxidation during purification. Solutions include:

  • Adding antioxidants like BHT (butylated hydroxytoluene) to the reaction mixture.
  • Conducting chromatographic purification under inert atmosphere.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor Setup : Mixing pyrrolidine-3-thiol and methyl chloroacetate in a continuous flow reactor at 100°C reduces reaction time to 2 hours.
  • In-line Analytics : FTIR monitors thioether formation in real time, ensuring >95% conversion before workup.

Green Chemistry Approaches

  • Solvent Recycling : Recover DMF via vacuum distillation for reuse in subsequent batches.
  • Catalyst Recovery : Immobilize TBAI on mesoporous silica to enable catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring and thioester group are likely involved in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with heterocyclic cores, aromatic substituents, or sulfur-containing linkers (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Aromatic Group Linker Type Key Features
Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate Pyrrolidine Naphthalen-1-yl Thioacetate Conformational rigidity; aromatic stacking potential
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine None (thietan-3-yl) Thioacetate Thietan ring introduces strain; pyrimidine enhances hydrogen bonding
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanolamine Thiophen-2-yl Amino alcohol Polar hydroxyl/amine groups; thiophene for π-π interactions
1-Fluoronaphthalene Naphthalene Fluoronaphthalene None Fluorine substituent alters electronic properties; no heterocyclic core
Analysis of Structural Motifs
  • Heterocyclic Core :
    The pyrrolidine ring in the target compound adopts a puckered conformation, analyzed via Cremer-Pople coordinates , which may influence binding to hydrophobic pockets. In contrast, the pyrimidine core in the ethyl thioacetate analog offers hydrogen-bonding sites but lacks conformational flexibility.

  • Aromatic Groups :
    The naphthalene group provides extended π-stacking surfaces compared to smaller aromatic systems like thiophene . Fluorinated naphthalenes exhibit enhanced electronegativity but lack functionalization for covalent interactions.

  • Linkers: Thioacetate esters (target compound and ) may exhibit higher resistance to enzymatic hydrolysis compared to oxygen esters.
Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Thioacetate-containing compounds (e.g., ) often display improved metabolic stability due to sulfur’s resistance to esterases.
  • Pyrrolidine rings enhance bioavailability by mimicking natural amino acid backbones, as seen in drug candidates like protease inhibitors.

Biological Activity

Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 2034408-12-1) is a complex organic compound notable for its unique structural features, including a naphthalene ring, a pyrrolidine ring, and a thioester functional group. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate is C19H21NO3SC_{19}H_{21}NO_3S, with a molecular weight of 343.4 g/mol. The compound's structure facilitates various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H21NO3SC_{19}H_{21}NO_3S
Molecular Weight343.4 g/mol
CAS Number2034408-12-1

The biological activity of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

2. Receptor Modulation:
It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular communication and response.

3. Antiviral Activity:
Research suggests that compounds with similar structures exhibit antiviral properties, indicating potential applications against viral infections.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate. For instance:

  • Cytotoxicity Studies: Compounds derived from similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of naphthoquinones have been documented to possess potent antiproliferative activities against breast cancer cells (MCF-7), with IC50 values in the low micromolar range .

Antiviral Activity

The potential antiviral activity of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate has been suggested by studies on related compounds:

  • HIV Inhibition: Certain naphthalene derivatives have demonstrated efficacy in inhibiting HIV replication, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 1: Synthesis and Testing

In a study focused on synthesizing eugenol-based derivatives, compounds were modified to enhance their anticancer properties. The findings indicated that structural modifications could significantly improve cytotoxicity against cancer cell lines, demonstrating the relevance of chemical structure in biological activity .

Case Study 2: Structure-Affinity Relationships

A structure-affinity relationship study indicated that specific substitutions on the naphthalene ring could enhance binding affinity to viral targets, thereby increasing antiviral efficacy . This emphasizes the importance of structural diversity in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of Methyl 2-((1-(2-(naphthalen-1-yl)acetyl)pyrrolidin-3-yl)thio)acetate?

  • Methodology : Focus on regioselective thioether bond formation and acetyl group coupling. Use nucleophilic substitution between pyrrolidin-3-yl thiol intermediates and methyl 2-bromoacetate under inert conditions (e.g., N₂ atmosphere). Monitor reaction progress via HPLC to detect byproducts like disulfide formation or over-acylation .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics, while temperature control minimizes thermal degradation of the naphthalene moiety.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly the conformation of the pyrrolidine ring and thioacetate linkage .
  • Spectroscopy : Use ¹H-¹³C HMBC NMR to confirm connectivity between the naphthalenyl acetyl group and the pyrrolidine nitrogen. Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated values to validate functional groups .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

  • HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate positional isomers (e.g., naphthalen-2-yl vs. naphthalen-1-yl derivatives) and quantify impurities ≥0.1% .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ and detects sulfoxide byproducts from thioether oxidation.

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidine ring influence the compound’s reactivity or biological activity?

  • Methodology : Apply Cremer-Pople puckering coordinates (e.g., amplitude q₂ and phase angle φ) to quantify ring non-planarity from crystallographic data . Molecular dynamics simulations (AMBER force field) can correlate puckering modes with steric effects from the naphthalenyl group.
  • Implications : Endo vs. exo puckering may modulate steric accessibility for enzyme binding or alter hydrogen-bonding interactions in supramolecular assemblies.

Q. How can contradictory spectroscopic and crystallographic data on the compound’s conformation be resolved?

  • Case Study : If NMR suggests free rotation of the thioacetate group but X-ray shows a fixed conformation, perform variable-temperature NMR to assess rotational barriers. Use SHELX refinement with anisotropic displacement parameters to validate crystallographic rigidity .
  • Advanced Modeling : Hybrid QM/MM calculations (e.g., Gaussian/CHARMM) reconcile dynamic solution-state behavior with solid-state rigidity.

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives with modified substituents?

  • Design : Synthesize analogs with substituents at the pyrrolidine nitrogen (e.g., methyl vs. ethyl) or naphthalene ring (e.g., halogenation). Use actoprotective activity assays (e.g., forced swim test in rodents) to quantify biological effects .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends. For example, methyl substituents at the triazole position enhance actoprotective effects by 8.27% compared to phenyl .

Q. How can computational methods predict the compound’s metabolic or toxicological profiles?

  • In Silico Tools : Use QSAR models (e.g., TOPKAT or DEREK) to predict CYP450-mediated oxidation sites (e.g., naphthalene ring epoxidation). Cross-validate with in vitro microsomal stability assays .
  • Toxicogenomics : Transcriptomic profiling (RNA-seq) identifies upregulated oxidative stress pathways in hepatocyte models exposed to naphthalene derivatives.

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